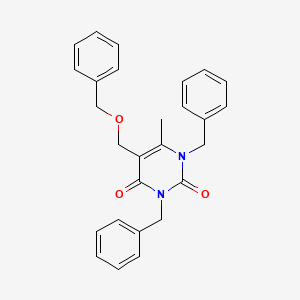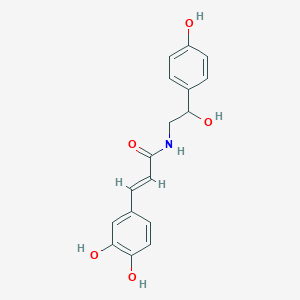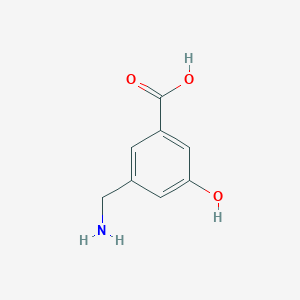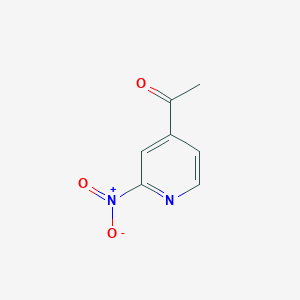
5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol: 9-α-D-arabinofuranosyladenine , is a nucleoside analog. Let’s dissect its structure:
Chemical Formula: CHNO
Molecular Weight: 267.24 g/mol
Density: 2.08 g/cm
Melting Point: 257.0-257.5°C (0.4 HO)
Boiling Point: 676.3°C at 760 mmHg
Vorbereitungsmethoden
Industrial Production:: For industrial production, consult specialized chemical databases or academic literature for detailed methods.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: It may undergo oxidation reactions, but specific examples are scarce.
Substitution: Nucleosides often participate in substitution reactions.
Glycosylation: The hydroxymethyl group can participate in glycosylation reactions.
Protecting Groups: To selectively modify specific functional groups during synthesis.
Nucleophilic Substitution Reagents: For glycosylation reactions.
Azidation Reagents: For introducing azide groups.
Major Products:: The major product of reactions involving 9-α-D-arabinofuranosyladenine depends on the specific reaction conditions and substrates. Further research is needed to provide precise details.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Antiviral Properties: Nucleoside analogs like this compound have been studied for their antiviral activity.
Enzyme Inhibition: Investigated as inhibitors of enzymes involved in nucleic acid metabolism.
Anticancer Potential: Some nucleoside analogs exhibit antitumor effects.
Antiviral Therapy: Used in antiviral drug development.
DNA Repair Mechanisms: Studied in the context of DNA repair pathways.
Pharmaceuticals: Potential use in drug development.
Biotechnology: As a research tool.
Wirkmechanismus
The exact mechanism of action is multifaceted and context-dependent. It likely involves interactions with cellular enzymes, incorporation into nucleic acids, and disruption of normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, nucleoside analogs with structural similarities may include adenosine , cytidine , and guanosine . Each has unique properties and applications.
Eigenschaften
Molekularformel |
C10H12N8O4 |
|---|---|
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14) |
InChI-Schlüssel |
BRBOLMMFGHVQNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)

![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)


![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)



